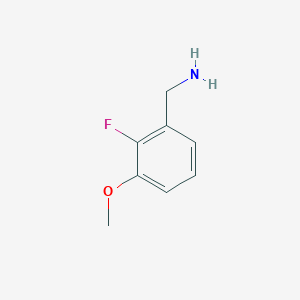

(2-Fluoro-3-methoxyphenyl)methanamine

描述

属性

IUPAC Name |

(2-fluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYXUBYSAOZUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291092 | |

| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-81-9 | |

| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2-Fluoro-3-methoxyphenyl)methanamine is a fluorinated aromatic amine characterized by a unique molecular structure that includes a fluorine atom at the 2-position and a methoxy group at the 3-position of a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

- Molecular Formula : C8H10FNO

- Molecular Weight : 155.17 g/mol

- Structural Features : The presence of the fluorine atom may enhance pharmacokinetic properties such as membrane permeability and metabolic stability, while the methoxy group can influence the compound's reactivity and interaction profiles with biological targets .

This compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The specific mechanisms depend on the target enzymes or receptors involved. Its structural components contribute to its binding affinity and selectivity, making it a candidate for further therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit notable biological activities. For instance, studies have shown that fluorinated aromatic amines can inhibit various enzymes, impacting metabolic pathways crucial for disease progression. The exact targets for this compound remain to be fully elucidated, but its potential as an enzyme inhibitor is promising .

Receptor Binding

The compound's ability to interact with specific receptors also positions it as a potential therapeutic agent. Similar compounds have been explored for their roles in modulating neurotransmitter systems, which could be relevant in treating neurological disorders .

Case Studies and Research Findings

- Anticancer Activity : In related studies, compounds structurally similar to this compound have shown significant antiproliferative activity against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating strong potential for development as anticancer agents .

- Neuropharmacological Effects : Compounds with similar functional groups have been investigated for their effects on serotonin receptors, suggesting that this compound might also exhibit activity in this area, potentially influencing mood and behavior through modulation of serotonergic pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Potential enzyme inhibitor | TBD | Further studies needed |

| 3-Fluoro-4-methoxyphenyl derivatives | Anticancer activity | 0.075 - 0.620 | Effective against MCF-7 and Hs578T cells |

| N-substituted 2-phenylcyclopropylmethylamines | Serotonin receptor modulation | 23 - 24 | Selective agonists with antipsychotic effects |

科学研究应用

Medicinal Chemistry

Fluorinated compounds are known to enhance the biological activity of pharmaceuticals due to their unique electronic and steric properties. The introduction of fluorine can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates. For instance:

- Enzyme Inhibition : (2-Fluoro-3-methoxyphenyl)methanamine may act as an inhibitor for specific enzymes by binding to their active sites, potentially leading to therapeutic applications.

- Bioavailability Enhancement : The presence of fluorine can improve the lipophilicity of compounds, enhancing their absorption and bioavailability in biological systems .

Agrochemicals

Fluorinated compounds are prevalent in agrochemical formulations due to their enhanced stability and efficacy. Approximately 30% of agrochemicals contain fluorine, which can improve the performance of herbicides and pesticides by:

- Increasing Efficacy : Fluorinated molecules can exhibit increased potency against pests or diseases compared to their non-fluorinated counterparts.

- Stability Under Environmental Conditions : The incorporation of fluorine can enhance the stability of agrochemicals under various environmental conditions, prolonging their effectiveness .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Intermediate for Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other biologically active compounds.

- Fluorinated Building Block : The compound's ability to undergo nucleophilic substitutions makes it a valuable precursor for synthesizing other fluorinated derivatives, which are often used in drug discovery .

Case Study 1: Fluorinated Drug Development

Research has demonstrated that fluorinated analogs of existing drugs often exhibit improved efficacy and reduced side effects. For example, studies on similar compounds have shown that introducing fluorine at strategic positions can enhance binding affinity to target proteins, thus increasing therapeutic effectiveness.

Case Study 2: Agrochemical Formulation

Several studies have highlighted the role of fluorinated compounds in developing new herbicides that target specific weed species while minimizing impact on crops. The enhanced stability and potency associated with these compounds have led to more effective weed management strategies.

相似化合物的比较

Key Observations :

- Halogen Variants : Bromine substitution (e.g., 5-Bromo-2-methoxyphenyl) increases molecular weight and steric bulk, which could reduce blood-brain barrier permeability compared to fluorine .

- Oxygenated Substituents : The difluoromethoxy group in [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine enhances hydrolytic stability due to reduced electron-withdrawing effects compared to trifluoromethyl groups .

Pharmacological and Functional Comparisons

Receptor Binding Profiles

- Dopamine D3 Receptor (D3R) Selectivity : Carbazole-based methanamines (e.g., (9-ethyl-9H-carbazol-3-yl)methanamine) show high D3R affinity (Ki = 144.7 nmol/L) with >15% D2R inhibition at 10 mmol/L, suggesting scaffold-dependent selectivity .

- Allosteric Modulation : Piperidine-linked methanamines (e.g., [1-(5-cyclopropyl-2-phenyl-1,3-oxazole-4-carbonyl)piperidin-2-yl]methanamine) act as gonadotropin receptor modulators, highlighting the role of amine positioning in allosteric activity .

准备方法

Synthesis from 2-Fluoro-3-methoxybenzaldehyde

One established method begins with 2-fluoro-3-methoxybenzaldehyde, which is converted to the corresponding 2-fluoro-3-methoxyphenylacetic acid intermediate, followed by reductive amination to obtain the methanamine.

- Formation of 2,2,2-trichloro-1-(2-fluoro-3-methoxyphenyl)ethanol by reaction with chloroform, DMF, and KOH in methanol under cooling and inert atmosphere.

- Acidification and extraction to isolate intermediates.

- Use of oxygen-free ethanol purged with argon to avoid oxidation during reduction.

- Reduction of diphenyl diselenide with sodium borohydride under argon to generate reactive species facilitating amination.

- Subsequent conversion to the amine product.

This method requires strict control of atmosphere (argon purging) and temperature (cooling to -10 °C), ensuring high selectivity and yield.

Palladium-Catalyzed Amination (Buchwald-Hartwig Type Coupling)

Another approach involves palladium-catalyzed cross-coupling of aryl halides with amines:

- Starting from 1-bromo-3-fluoro-benzene or related aryl halides.

- Use of palladium catalysts such as Pd2(dba)3 combined with ligands like XantPhos.

- Base such as tert-butoxide (t-BuONa) in toluene solvent at elevated temperature (~110 °C).

- Reaction proceeds under nitrogen atmosphere for 12 hours.

- Purification by preparative HPLC or silica gel chromatography.

This method is efficient for installing the amine group onto the fluorinated aromatic ring, yielding (2-Fluoro-3-methoxyphenyl)methanamine derivatives with good purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The reduction method from 2-fluoro-3-methoxybenzaldehyde requires strict exclusion of oxygen and low temperatures to prevent side reactions and degradation, highlighting the sensitivity of intermediates.

Palladium-catalyzed amination is a robust method for forming C-N bonds on fluorinated aromatic rings, benefiting from well-established ligand and base systems to achieve high efficiency.

The pyridine derivative synthetic route, though more complex, offers a green, scalable alternative with mild conditions and better raw material economy, useful for related fluorinated amine compounds.

Purification methods such as preparative HPLC and silica gel chromatography are essential to obtain high purity products suitable for research or pharmaceutical applications.

常见问题

Basic Research Questions

Q. How can the purity of (2-Fluoro-3-methoxyphenyl)methanamine be assessed after synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Confirm purity further via H NMR by integrating proton signals unique to the compound (e.g., methoxy and fluorine-substituted aromatic protons). Impurities from side reactions (e.g., incomplete fluorination) can be quantified using gas chromatography-mass spectrometry (GC-MS) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to humidity and light, as the methoxy group may hydrolyze under acidic/alkaline conditions. Monitor stability via periodic NMR and LC-MS over 6-month intervals. Degradation products (e.g., demethylated analogs) should be flagged using spectral libraries .

Q. How can the compound’s solubility profile be determined for in vitro assays?

- Methodological Answer : Perform incremental solubility tests in DMSO (primary solvent) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy. For low solubility, employ co-solvents like ethanol or PEG-400. Use the shake-flask method to measure partition coefficients (logP) to predict membrane permeability .

Advanced Research Questions

Q. What strategies resolve conflicting F NMR and X-ray crystallography data for structural confirmation?

- Methodological Answer : Discrepancies may arise from dynamic fluorine interactions in solution vs. solid-state. Perform variable-temperature NMR to assess conformational flexibility. Complement with density functional theory (DFT) calculations to model electronic environments. Validate crystal packing effects via Hirshfeld surface analysis .

Q. How can metabolic stability in hepatic microsomes be evaluated for drug development?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH at 37°C. Use LC-MS/MS to track parent compound depletion and metabolite formation (e.g., O-demethylation products). Calculate intrinsic clearance (Cl) and half-life (t). Compare against positive controls (e.g., verapamil) .

Q. What synthetic routes minimize byproducts during methoxy-fluoro aromatic substitution?

- Methodological Answer : Optimize Buchwald-Hartwig amination using Pd(OAc)/XPhos catalyst to reduce aryl halide elimination. Monitor reaction progress via in situ IR for intermediate formation. Use scavengers like molecular sieves to trap water, preventing hydrolysis of the methoxy group .

Safety and Handling

Q. What emergency protocols are critical for inhalation exposure during synthesis?

- Methodological Answer : Immediately move to fresh air; administer oxygen if respiratory distress occurs. Monitor for symptoms (e.g., dizziness, coughing) and consult a toxicologist. Use particle filters (NIOSH P100) in fume hoods during powder handling. Document incidents per OSHA Hazard Communication Standard .

Data Analysis and Interpretation

Q. How to interpret conflicting bioactivity data in kinase inhibition assays?

- Methodological Answer : Replicate assays in triplicate with controls (e.g., staurosporine). Use statistical tools (e.g., ANOVA with Tukey post-hoc test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity). Consider off-target effects via kinome-wide profiling .

Experimental Design

Q. What in silico tools predict the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。